molecular formula C7H4BrNOS B1521436 2-Bromobenzo[d]thiazol-6-ol CAS No. 808755-67-1

2-Bromobenzo[d]thiazol-6-ol

Cat. No. B1521436
Key on ui cas rn: 808755-67-1
M. Wt: 230.08 g/mol
InChI Key: UYPYMYKTXNNPHA-UHFFFAOYSA-N
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Patent
US08067592B2

Procedure details

To a stirred solution of 2-bromo-6-methoxybenzothiazole (0.67 g) in dry dichloromethane (30 ml) at ambient temperature under an atmosphere of nitrogen was added dropwise a solution of boron tribromide in dichloromethane (5.5 ml, 1M). The mixture was stirred for 2 hours at ambient temperature, stored for 2 days then poured into water. The organic phase was separated, washed with water, dried over magnesium sulphate then evaporated under reduced pressure to give 2-bromo-6-hydroxybenzothiazole as a pale pink solid, 0.60 g, m.p. 203-204° C.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:5]=2[N:6]=1.B(Br)(Br)Br.O>ClCCl>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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